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Compound of Interest

Compound Name: 3-bromo-N-phenylbenzamide

Cat. No.: B1268624 Get Quote

The N-phenylbenzamide scaffold is a versatile pharmacophore that forms the basis of

numerous compounds with a wide array of biological activities. The amenability of its structure

to chemical modification allows for the fine-tuning of its pharmacological profile, making it a

privileged scaffold in drug discovery. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of N-phenylbenzamide analogs, with a focus on their

antimicrobial, antiviral, and antiparasitic activities. The information is intended for researchers,

scientists, and drug development professionals.

Comparative Bioactivity: A Tabular Summary
The biological activity of N-phenylbenzamide analogs is significantly influenced by the nature

and position of substituents on both the phenyl and benzamide rings. The following tables

summarize key quantitative data from various studies.

Table 1: Antimicrobial and Antiviral Activity of N-phenylbenzamide Analogs
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Compound
ID/Descripti
on

Target
Organism/V
irus

Assay
Activity
Metric

Value Reference

N-phenyl-2-

hydroxybenz

amide

Staphylococc

us aureus

Minimum

Inhibitory

Concentratio

n (MIC)

MIC > 5.0 mg/mL [1]

N-(2-

chlorophenyl)

-2-

hydroxybenz

amide

Staphylococc

us aureus

Minimum

Inhibitory

Concentratio

n (MIC)

MIC
0.125–0.5

mg/mL
[1]

N-(2-bromo-

phenyl)-2-

hydroxy-

benzamide

Staphylococc

us aureus

Minimum

Inhibitory

Concentratio

n (MIC)

MIC
2.5–5.0

mg/mL
[1]

3-amino-4-

methoxy-N-

phenylbenza

mide

Enterovirus

71 (EV71)

50%

Inhibitory

Concentratio

n (IC50)

IC50 > 200 µM [1]

3-amino-N-

(4-

bromophenyl)

-4-

methoxybenz

amide (1e)

Enterovirus

71 (EV71)

50%

Inhibitory

Concentratio

n (IC50)

IC50
5.7 ± 0.8–12

± 1.2 μM
[2][3][4]

Pirodavir

(Reference

Drug)

Enterovirus

71 (EV71)

50%

Cytotoxic

Concentratio

n (TC50)

TC50 31 ± 2.2 μM [2][3]
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Compound

1e
Vero cells

50%

Cytotoxic

Concentratio

n (TC50)

TC50 620 ± 0.0 μM [2][3]

Table 2: Antiparasitic Activity of N-phenylbenzamide Analogs
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Compoun
d
ID/Descri
ption

Target
Organism

Assay
Activity
Metric

Value
Selectivit
y Index
(SI)

Referenc
e

MMV68780

7

(Compoun

d 1)

Schistoso

ma

mansoni

50%

Effective

Concentrati

on (EC50)

EC50 - - [5]

Compound

9 (dichloro-

substituted

)

Schistoso

ma

mansoni

50%

Effective

Concentrati

on (EC50)

EC50 0.08 µM 123 [5]

Compound

11

Schistoso

ma

mansoni

50%

Effective

Concentrati

on (EC50)

- - - [5]

Compound

9

HEK 293

cells

50%

Cytotoxic

Concentrati

on (CC50)

CC50
9.8 ± 1.6

µM
- [5]

Compound

11

HEK 293

cells

50%

Cytotoxic

Concentrati

on (CC50)

CC50
11.1 ± 0.2

µM
- [5]

Compound

1a

Trypanoso

ma brucei

50%

Effective

Concentrati

on (EC50)

EC50 0.83 µM - [6]

Compound

1a

Leishmania

donovani

50%

Effective

Concentrati

on (EC50)

EC50 4.29 µM - [6]
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Compound

1a

Trypanoso

ma cruzi

50%

Effective

Concentrati

on (EC50)

EC50 Inactive - [6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are protocols for key experiments cited in this guide.

Antimicrobial Activity Assay (Broth Microdilution Method)[1]

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that

inhibits the visible growth of a microorganism.

Procedure:

Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus

aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland

standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing a suitable broth medium.

Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24

hours).

Determination of MIC: The MIC is determined as the lowest concentration of the

compound at which no visible bacterial growth is observed.

Antiviral Activity Assay against Enterovirus 71 (EV71)[2][3]

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against

EV71 replication.
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Procedure:

Cell Culture: Vero cells are cultured in Minimum Essential Medium (MEM) supplemented

with 10% Fetal Bovine Serum (FBS) and antibiotics.

Infection: Confluent cell monolayers in 96-well plates are infected with an appropriate

dilution of the EV71 virus.

Compound Treatment: Various concentrations of the test compounds are added to the

infected cells.

Incubation: The plates are incubated until the cytopathic effect (CPE) is observed in the

virus control wells.

Quantification of Viral Inhibition: The antiviral activity is determined by a method such as

the Reed and Muench method to calculate the IC50 value, which is the concentration of

the compound that inhibits 50% of viral replication.

Cytotoxicity Assay: The 50% cytotoxic concentration (TC50) is determined in parallel on

uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated

as the ratio of TC50/IC50.

Antischistosomal Activity Assay[5]

Objective: To evaluate the in vitro activity of compounds against adult Schistosoma mansoni.

Procedure:

Worm Culture: Adult S. mansoni worms are collected and maintained in a suitable culture

medium.

Compound Exposure: The worms are exposed to various concentrations of the test

compounds.

Phenotypic Assessment: The viability and integrity of the worms are monitored over time

(e.g., 24-48 hours) and scored based on degenerative changes.
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EC50 Determination: The 50% effective concentration (EC50) is calculated based on the

concentration-response curve.

Cytotoxicity and Selectivity: The cytotoxicity of the compounds is assessed against a

mammalian cell line (e.g., HEK 293 cells) to determine the CC50. The selectivity index (SI)

is calculated as CC50/EC50.

Visualizing Structure-Activity Relationships and
Workflows
General Synthesis of N-phenylbenzamide Analogs

The synthesis of N-phenylbenzamide analogs is typically achieved through the coupling of a

substituted benzoic acid with a substituted aniline.[3][5][7]
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Coupling Reagent
(e.g., DIC, EDCI)
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Click to download full resolution via product page

Caption: General synthetic scheme for N-phenylbenzamide analogs.
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Experimental Workflow for Antiviral Screening

The workflow for identifying and characterizing antiviral N-phenylbenzamide analogs involves a

series of in vitro assays.

Synthesized
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Caption: Workflow for antiviral drug screening.

Key Structure-Activity Relationship Insights

The biological activity of N-phenylbenzamide analogs can be modulated by specific structural

modifications.
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Structural Modifications

Observed Effects
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Caption: Key SAR trends for N-phenylbenzamide analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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